Product packaging for 4-Acetoxybenzaldehyde(Cat. No.:CAS No. 878-00-2)

4-Acetoxybenzaldehyde

Cat. No.: B1194636
CAS No.: 878-00-2
M. Wt: 164.16 g/mol
InChI Key: SEVSMVUOKAMPDO-UHFFFAOYSA-N
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Description

Historical Context of Acetyl-Protected Benzaldehyde (B42025) Derivatives in Chemical Research

The use of protecting groups is a fundamental and indispensable strategy in organic synthesis, designed to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions during a chemical transformation elsewhere in the molecule. fluorochem.co.ukwikipedia.org This concept became critically important with the rise of complex, multi-step syntheses of natural products and pharmaceuticals, where chemoselectivity is paramount. fluorochem.co.uk

Historically, the challenge in synthesizing molecules with multiple functional groups, such as hydroxybenzaldehydes, lay in controlling which group reacts. For instance, the phenolic hydroxyl group in 4-hydroxybenzaldehyde (B117250) is acidic and can interfere with many reactions targeting the aldehyde, such as those involving strong bases or nucleophiles. To overcome this, chemists developed methods to "protect" the hydroxyl group.

The acetyl group emerged as a common and effective protecting group for phenols. univpancasila.ac.idcem.com It is introduced by reacting the phenol (B47542) with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, converting the hydroxyl group into an acetoxy group (an ester). google.com This ester is generally stable to a variety of reaction conditions used to modify the aldehyde, including certain oxidations, reductions, and carbon-carbon bond-forming reactions. google.com Crucially, the acetyl group can be readily removed (deprotected) under mild basic or acidic hydrolysis conditions to regenerate the original phenolic hydroxyl group once the desired transformations are complete. cem.com This protect-react-deprotect sequence, exemplified by the use of 4-acetoxybenzaldehyde, became a classic illustration of the power of protecting group chemistry in enabling the synthesis of complex aromatic compounds. google.com

Significance of this compound as a Key Synthetic Intermediate

The significance of this compound stems from its versatility as a synthetic intermediate. chemimpex.com The presence of both an aldehyde and a protected phenol allows for a diverse range of sequential chemical modifications.

The aldehyde group can undergo a variety of transformations:

Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 4-acetoxybenzoic acid.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165), forming 4-acetoxybenzyl alcohol. google.com

Reductive Amination: It reacts with amines in the presence of a reducing agent to form substituted benzylamines. This reaction has been used to attach the molecule to polymer supports for solid-phase synthesis. uri.edusigmaaldrich.com

Condensation Reactions: It serves as a substrate in reactions like the Knoevenagel condensation, reacting with active methylene (B1212753) compounds to form substituted cinnamic acid derivatives. tandfonline.com

The acetoxy group, while primarily a protecting group, allows for the eventual liberation of a phenolic hydroxyl, which can then participate in further reactions, such as etherification. A prime example of its strategic use is in the synthesis of a key intermediate for the cardiovascular drug bisoprolol (B1195378). google.com In this synthesis, 4-hydroxybenzaldehyde is first acetylated to this compound to protect the phenolic hydroxyl. The aldehyde is then reduced to an alcohol, which subsequently undergoes an etherification reaction. The final step involves hydrolysis of the acetate (B1210297) to yield the target molecule, 4-isopropoxyethoxymethylphenol. google.com This pathway avoids undesirable side reactions like the etherification of the phenolic hydroxyl itself. google.com

Furthermore, this compound has been instrumental in the synthesis of other valuable chemicals, including vanillin (B372448) and ethylvanillin. elsevierpure.com

Interactive Data Table: Key Reactions of this compound

Reaction TypeReagent(s)ProductSignificance/ApplicationCitation(s)
Reduction Sodium borohydride (NaBH₄)4-Acetoxybenzyl alcoholIntermediate for pharmaceuticals (e.g., bisoprolol synthesis) google.com
Reductive Amination Azanonaborane cluster, H₃BNH₂(CH₂)₄NH₂Functionalized azanonaborane clusterSynthesis of compounds for Boron Neutron Capture Therapy sigmaaldrich.com
Solid-Phase Reductive Amination Amines, Sodium triacetoxyborohydridePolymer-bound secondary aminesIntermediate for solid-phase synthesis of sulfonamide libraries uri.edu
Knoevenagel Condensation Malonic acid, Ammonia-based catalyst4-Acetoxycinnamic dicarboxylic acidSynthesis of cinnamic acid derivatives tandfonline.com
Electroacetoxylation Byproduct Electro-oxidation of 4-methylphenyl acetateThis compoundIntermediate in vanillin synthesis pathway elsevierpure.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has evolved from foundational synthetic applications to more specialized and advanced fields. The research trajectories can be broadly categorized into several key areas:

Foundational Synthesis and Methodology: Early research focused on establishing the role of this compound as a crucial intermediate. A significant example is its use in procedures for synthesizing vanillin and its derivatives, where it is formed as part of a multi-step oxidation and conversion process starting from 4-methylphenyl acetate. elsevierpure.com This work established its utility as a stable, handleable precursor to 4-hydroxybenzaldehyde in complex synthetic routes. elsevierpure.com

Solid-Phase Organic Synthesis (SPOS): A major advancement in drug discovery was the development of SPOS for the rapid synthesis of large compound libraries. Research demonstrated the utility of this compound in this area. In a notable 2006 study, it was used to create polymer-bound linkers. uri.edu These linkers were then used in a three-step sequence of reductive amination, sulfonylation, and cleavage to produce a library of pure sulfonamides, showcasing a streamlined method for generating structurally diverse molecules without extensive purification of the final products. uri.edu

Medicinal Chemistry and Pharmaceutical Synthesis: Research has heavily focused on the application of this compound in synthesizing biologically active molecules. Its role in a novel, mild, and high-yield synthesis of a key intermediate for bisoprolol highlights its importance in producing pharmaceuticals on a larger scale. google.com Additionally, it has been a substrate in the synthesis of novel compounds for Boron Neutron Capture Therapy (BNCT), where its aldehyde group was used to link it to a boron cluster. sigmaaldrich.com Researchers have also synthesized and evaluated derivatives of 4-hydroxybenzaldehyde (often prepared via its acetoxy-protected form) as potential tyrosinase inhibitors. nih.gov

Photochemistry and Reaction Dynamics: More fundamental research has explored the intrinsic chemical behavior of this compound under specific conditions. For example, studies on its photochemistry in cryogenic noble gas matrices revealed fascinating, environment-dependent reactivity. aip.org When irradiated in a xenon matrix, the compound undergoes decarbonylation. In contrast, in an argon matrix, it predominantly isomerizes to a ketene. This research provides deep insight into how intermolecular forces (the heavy-atom effect of xenon) can alter reaction pathways by influencing intersystem crossing rates. aip.org

Interactive Data Table: Academic Research Highlights for this compound

Research AreaKey Finding/ApplicationSignificanceCitation(s)
Solid-Phase Synthesis Used to create polymer-bound linkers for sulfonamide library synthesis.Accelerates lead discovery by enabling rapid synthesis of diverse compounds. uri.edu
Pharmaceutical Synthesis Key intermediate in a high-yield synthesis pathway for a bisoprolol precursor.Provides a safe and scalable method for industrial production of a vital pharmaceutical intermediate. google.com
Medicinal Chemistry Employed in the synthesis of a functionalized azanonaborane cluster for BNCT.Contributes to the development of novel agents for targeted cancer therapy. sigmaaldrich.com
Photochemistry Exhibits different photochemical reaction pathways (decarbonylation vs. isomerization) depending on the matrix environment (Xe vs. Ar).Demonstrates the ability to control reaction outcomes through matrix effects, offering insights into fundamental reaction mechanisms. aip.org
Precursor Synthesis Formed from 4-methylphenyl acetate during a regiospecific electroacetoxylation process.Establishes an efficient electrochemical route for producing precursors to vanillin and 4-hydroxybenzaldehyde. elsevierpure.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B1194636 4-Acetoxybenzaldehyde CAS No. 878-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formylphenyl) acetate
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InChI

InChI=1S/C9H8O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SEVSMVUOKAMPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061250
Record name Benzaldehyde, 4-(acetyloxy)-
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Molecular Weight

164.16 g/mol
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CAS No.

878-00-2
Record name 4-(Acetyloxy)benzaldehyde
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Record name 4-Acetoxybenzaldehyde
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Record name 4-formylphenyl acetate
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Methodologies for the Chemical Synthesis of 4 Acetoxybenzaldehyde

Established Synthetic Pathways to 4-Acetoxybenzaldehyde

Historically, the synthesis of this compound has relied on well-documented reactions, primarily involving the acetylation of a readily available precursor.

The most common and direct method for synthesizing this compound is through the acetylation of 4-hydroxybenzaldehyde (B117250). This reaction involves the introduction of an acetyl group to the hydroxyl moiety of the precursor. A typical procedure utilizes acetic anhydride (B1165640) as the acetylating agent, often in the presence of a base catalyst such as pyridine (B92270) or triethylamine (B128534). prepchem.comprepchem.com For instance, 4-hydroxybenzaldehyde can be acetylated with pyridine and acetic anhydride to yield this compound. prepchem.com Another variation involves the use of triethylamine and acetic anhydride in a solvent like methylene (B1212753) chloride. prepchem.com The reaction is generally straightforward and provides good yields of the desired product.

A similar approach can be applied to related precursors. For example, 3-methoxy-4-hydroxybenzaldehyde (vanillin) can be acetylated using acetic anhydride in the presence of sodium hydroxide (B78521) to produce 4-acetoxy-3-methoxybenzaldehyde. rfppl.co.in This demonstrates the versatility of the acetylation method for a range of substituted benzaldehydes.

PrecursorAcetylating AgentCatalyst/BaseSolventProductReference
4-HydroxybenzaldehydeAcetic AnhydridePyridine-This compound prepchem.com
4-HydroxybenzaldehydeAcetic AnhydrideTriethylamineMethylene ChlorideThis compound prepchem.com
3-Methoxy-4-hydroxybenzaldehydeAcetic AnhydrideSodium Hydroxide-4-Acetoxy-3-methoxybenzaldehyde rfppl.co.in

Solid-phase organic synthesis has emerged as a powerful tool for generating libraries of compounds and simplifying purification processes. uri.edu In this context, polymer-bound synthesis techniques have been developed for preparing acetylated benzaldehyde (B42025) derivatives. uri.eduuri.edunih.gov This methodology involves attaching a benzaldehyde derivative to a solid support, such as an aminomethyl polystyrene resin. uri.edunih.gov

The synthesis begins by reacting the resin with a linker molecule, for example, 4-(5'-formyl-2'-hydroxyphenyl)benzoic acid, to yield a polymer-bound benzaldehyde. uri.edunih.gov The phenolic group on the resin-bound linker is then acetylated using acetic anhydride to afford the polymer-bound this compound. uri.edunih.gov This solid-phase approach offers advantages in terms of ease of purification, as excess reagents and byproducts can be washed away from the resin-bound product. uri.edu The final product can then be cleaved from the resin for subsequent applications. uri.edunih.gov

Novel Synthetic Approaches and Route Optimization in this compound Production

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound and related compounds.

Catalytic methods offer the potential for increased reaction rates, higher yields, and improved selectivity. While the traditional acetylation of 4-hydroxybenzaldehyde often employs stoichiometric amounts of base, catalytic approaches are being explored. For instance, the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in the acetylation of vanillin (B372448) with acetic anhydride has been reported to proceed efficiently. prepchem.com

Furthermore, enzymatic catalysis presents a green alternative. Lipases have been investigated for acetylation reactions, although their application can sometimes lead to unexpected side reactions like hemiacetal formation, particularly with sterically hindered alcohols. core.ac.uk

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. wjpmr.com In the context of acetylated benzaldehyde production, this includes the use of more environmentally benign solvents, catalysts, and reaction conditions.

Research into green synthesis often focuses on minimizing waste, using renewable feedstocks, and improving energy efficiency. wjpmr.com While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader trends in organic synthesis suggest a move towards solvent-free reactions, microwave-assisted synthesis, and the use of biocatalysts. wjpmr.comacs.org These approaches hold promise for developing more sustainable methods for producing acetylated benzaldehydes in the future.

Advanced Purification and Isolation Methodologies for Research Applications

The purity of this compound is crucial for its use in research and as an intermediate in further synthetic steps. Therefore, effective purification and isolation techniques are essential.

Following synthesis, the crude product is often subjected to one or more purification steps. A common method involves precipitation of the product from the reaction mixture by the addition of water, followed by isolation of the solid by filtration. libretexts.org

Recrystallization is a widely used technique to obtain high-purity crystalline products. For this compound and its derivatives, solvents such as ethanol-water mixtures or anhydrous ether are effective for recrystallization. prepchem.comlibretexts.org For instance, after synthesis, the product can be dissolved in hot ethanol (B145695) and then reprecipitated by the addition of warm water, leading to the formation of needle-like crystals upon cooling. libretexts.org

For non-crystalline products or for analytical purposes, chromatographic techniques are employed. Thin-layer chromatography (TLC) can be used to assess the purity of the compound and to monitor the progress of a reaction. libretexts.org For larger scale purification, column chromatography is a standard method.

Purification MethodDescriptionApplication ExampleReference
PrecipitationAddition of a non-solvent (e.g., water) to the reaction mixture to induce the product to solidify.Adding water to the reaction mixture after acetylation to precipitate the product. libretexts.org
FiltrationSeparation of the solid product from the liquid phase using a filter.Filtering the precipitated product at the pump. libretexts.org
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals.Dissolving the solid in hot ethanol and adding warm water to induce crystallization. libretexts.org
Thin-Layer Chromatography (TLC)An analytical technique to assess purity and monitor reaction progress.Establishing the purity of the synthesized ester. libretexts.org

Reactivity and Reaction Mechanisms of 4 Acetoxybenzaldehyde in Complex Organic Transformations

Electrophilic and Nucleophilic Reactivity Profiles of the 4-Acetoxybenzaldehyde Moiety

This compound, a derivative of benzaldehyde (B42025), possesses a unique reactivity profile influenced by its constituent functional groups: the aldehyde and the acetoxy group. The carbonyl carbon of the aldehyde group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is a key factor in its participation in nucleophilic addition reactions, a fundamental reaction class for aldehydes and ketones. libretexts.orglibretexts.org

The reactivity of the aldehyde group in this compound is modulated by the electronic effects of the para-substituted acetoxy group. The acetoxy group (-OAc) is generally considered to be electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This increased electrophilicity makes it more susceptible to attack by nucleophiles. In contrast, a related compound, 4-hydroxybenzaldehyde (B117250), is less reactive towards nucleophilic addition because the hydroxyl group is electron-donating, which reduces the electrophilicity of the carbonyl carbon. libretexts.orgmdpi.com Aromatic aldehydes like this compound are generally less reactive in nucleophilic additions compared to aliphatic aldehydes, a phenomenon attributed to the electron-donating resonance effect of the aromatic ring that slightly diminishes the electrophilic character of the carbonyl carbon. libretexts.orglibretexts.org

The acetoxy group itself presents sites for nucleophilic attack, specifically at the acetyl carbonyl carbon. This allows for reactions such as hydrolysis to yield 4-hydroxybenzaldehyde. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the acetoxy group is a deactivating, ortho-, para-directing group.

The molecule's reactivity can be visualized through molecular electrostatic potential (MESP) surfaces, which identify electron-rich and electron-poor regions. For a similar compound, 4-hydroxybenzaldehyde, MESP analysis shows electron-poor regions around the hydrogen atoms and electron-rich areas around the oxygen atoms of the carbonyl group, indicating likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Role in Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. mychemblog.comwikipedia.org this compound serves as a suitable aldehyde component in this reaction. The general mechanism involves the nucleophilic addition of the active methylene compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. mychemblog.comwikipedia.org

The choice of catalyst is crucial and influences the reaction pathway. Weakly basic amines like piperidine (B6355638) are commonly used. mychemblog.comtandfonline.com The mechanism can proceed through two main pathways depending on the type of amine catalyst. With tertiary amines, a β-hydroxydicarbonyl intermediate is formed, which then undergoes dehydration. mychemblog.com In contrast, with primary or secondary amines, an iminium salt is formed, which then reacts with the enolate of the active methylene compound, followed by elimination to give the final product. mychemblog.com

A "green" variation of the Knoevenagel condensation of benzaldehyde derivatives, including this compound, utilizes ammonium (B1175870) salts as a catalyst source. tandfonline.com In this process, ammonia (B1221849) is released and reacts with the benzaldehyde to form a catalytically active double Schiff base. tandfonline.com However, the characterization of the double Schiff base of this compound has proven difficult due to its instability. tandfonline.com

The Doebner modification of the Knoevenagel condensation is employed when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org This variation, often carried out in pyridine (B92270), leads to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Key Aspects of Knoevenagel Condensation with this compound

FeatureDescription
Reaction Type Nucleophilic addition followed by dehydration. mychemblog.comwikipedia.org
Reactants This compound and an active methylene compound (e.g., malonic acid, ethyl cyanoacetate). tandfonline.comdut.ac.za
Catalysts Weak bases such as primary, secondary, or tertiary amines (e.g., piperidine), or ammonium salts. mychemblog.comtandfonline.com
Intermediates Can include β-hydroxydicarbonyl compounds or iminium salts, depending on the catalyst. mychemblog.com A double Schiff base is proposed in "green" protocols. tandfonline.com
Products α,β-unsaturated compounds, such as substituted cinnamic acids or their derivatives. tandfonline.com

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.orglibretexts.org This reaction is particularly valuable because it forms the double bond at a specific location, unlike elimination reactions which can often lead to a mixture of isomers. libretexts.orgmnstate.edu this compound can be effectively used as the aldehyde component in Wittig reactions to produce various stilbene (B7821643) derivatives. For instance, the synthesis of resveratrol (B1683913) analogs has been achieved using this methodology. nih.gov

The reaction mechanism involves the nucleophilic attack of the ylide on the electrophilic carbonyl carbon of this compound. libretexts.org This initial attack leads to the formation of a dipolar intermediate called a betaine, which then cyclizes to a four-membered ring intermediate known as an oxaphosphetane. libretexts.orgdalalinstitute.com The oxaphosphetane is unstable and fragments to yield the final alkene and triphenylphosphine (B44618) oxide. mnstate.edudalalinstitute.com

The stereochemistry of the resulting alkene (E/Z isomerism) is highly dependent on the nature of the Wittig reagent. wikipedia.orgdalalinstitute.com

Stabilized ylides , which have an electron-withdrawing group (e.g., ester, ketone) on the carbanion, generally lead to the formation of the (E)-alkene with high selectivity. wikipedia.orgdalalinstitute.com

Unstabilized ylides , where the group attached to the carbanion is an alkyl group, typically yield the (Z)-alkene with moderate to high selectivity. wikipedia.orgdalalinstitute.com

Semistabilized ylides , such as those with an aryl group, often result in poor E/Z selectivity. wikipedia.orgdalalinstitute.com

For reactions that preferentially form the Z-alkene, the Schlosser modification can be employed to favor the E-alkene. wikipedia.orgdalalinstitute.com

Table 2: Stereochemical Control in the Wittig Reaction

Ylide TypeSubstituent on CarbanionPredominant Alkene Isomer
StabilizedEster, Ketone(E)-alkene wikipedia.orgdalalinstitute.com
UnstabilizedAlkyl(Z)-alkene wikipedia.orgdalalinstitute.com
SemistabilizedArylPoor E/Z selectivity wikipedia.orgdalalinstitute.com

Reductive amination is a widely used method to synthesize amines from aldehydes or ketones. researchgate.net The process involves the condensation of the carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net This one-pot procedure is highly efficient for creating carbon-nitrogen bonds. researchgate.netresearchgate.net

This compound and its derivatives can serve as the aldehyde component in these reactions. The reaction can be carried out with a variety of primary and secondary amines, both aliphatic and aromatic. researchgate.net A range of reducing agents can be employed, with common choices including sodium borohydride (B1222165), sodium triacetoxyhydroborate, and catalytic hydrogenation. mdpi.com

For example, a protocol using potassium formate (B1220265) as the reductant and palladium acetate (B1210297) as a catalyst has been developed for the direct reductive amination of various aldehydes and ketones. researchgate.net This method has been shown to be effective for substrates bearing potentially reducible functional groups, proceeding without significant side reactions. researchgate.net In the synthesis of novel N-benzylaniline-based compounds, reductive amination of an amine with an aldehyde, such as 3-fluoro-4-methoxybenzaldehyde, using sodium triacetoxyhydroborate as the reducing agent, is a key step in constructing the final scaffold. mdpi.com

The reductive amination of aldehydes is a cornerstone in the synthesis of many biologically active molecules and complex organic structures. researchgate.netmdpi.com

Oxidative and Reductive Transformations of this compound

Reactive oxygen species (ROS) are highly reactive chemical species containing oxygen, such as superoxide (B77818) anion radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). mdpi.com The interaction of this compound with ROS is of interest, particularly in the context of its potential antioxidant or pro-oxidant activities.

While the acetyl group protects the phenolic hydroxyl group, the aldehyde functionality can still undergo oxidation. In some contexts, this compound has been identified as a byproduct formed from the reaction of electron-rich vinyl arenes with reactive oxygen species generated during photocatalytic reactions. nih.gov

Conversely, phenolic compounds, from which this compound is derived, are known for their antioxidant properties and ability to scavenge free radicals. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally related compound, has been shown to effectively scavenge peroxynitrite, a reactive nitrogen species, and inhibit its mediated reactions. nih.gov The antioxidant activity of such compounds is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group. Although the hydroxyl group in this compound is protected by an acetyl group, it can be hydrolyzed to release the free phenol (B47542), which can then act as an antioxidant.

Furthermore, studies on other benzaldehyde derivatives like p-anisaldehyde (4-methoxybenzaldehyde) have shown that they can help maintain the homeostasis of reactive oxygen species in biological systems, for example, by influencing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). mdpi.com 9,10-Phenanthrenequinone, an environmental pollutant, is known to generate ROS, and certain aromatic aldehydes can react with it, which is relevant in the context of mitigating oxidative damage. nii.ac.jp It has also been noted that this compound can potentially generate ROS in certain cell lines, which may lead to cell death. biosynth.com

Hydrolysis and Deacetylation Pathways in Synthetic Schemes

The deacetylation of this compound to produce 4-hydroxybenzaldehyde is a critical deprotection step in many complex organic syntheses. This process involves the hydrolysis of the ester linkage, which can be effectively carried out under basic, acidic, or enzymatic conditions. The selection of a particular method is often governed by the substrate's sensitivity to the reaction conditions and the presence of other functional groups.

Basic hydrolysis is a frequently employed method for the deacetylation of this compound. This reaction is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetate group. This is a common strategy in multi-step syntheses where the final product requires a free hydroxyl group for subsequent reactions or for its biological activity.

Acid-catalyzed hydrolysis represents an alternative pathway for the removal of the acetyl group. This method generally utilizes mineral acids like hydrochloric acid or sulfuric acid in an aqueous solvent. archive.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by a water molecule. lu.se However, acidic conditions may not be suitable for substrates containing acid-labile functional groups. core.ac.uk

Enzymatic hydrolysis has emerged as a mild and highly selective method for deacetylation. Lipases, a class of hydrolase enzymes, are particularly effective for this transformation. aalto.fi They can catalyze the hydrolysis of the acetate group with high efficiency and selectivity under neutral pH and ambient temperatures, which is beneficial when working with sensitive or complex molecules. aalto.finih.gov For instance, lipases have been successfully used in the kinetic resolution of various esters, demonstrating their utility in stereoselective synthesis. psu.eduresearchgate.net The use of enzymes like lipase (B570770) from Candida rugosa (lipase MY) has been explored for the enantioselective esterification and hydrolysis of related compounds. aalto.fi

In the context of complex synthetic schemes, such as solid-phase organic synthesis, the deacetylation of polymer-bound this compound derivatives is a key step. uri.edu For example, after a series of reactions on a solid support, the final compound can be cleaved from the resin, and any protecting groups, such as the acetyl group on a phenolic hydroxyl, are removed to yield the desired product. uri.edu

The choice between these hydrolytic pathways is a strategic decision in synthetic planning. While basic and acidic hydrolysis are robust and widely applicable, enzymatic methods offer a greener and more selective alternative, particularly in the synthesis of complex and delicate molecular architectures.

Table 1: Comparison of Hydrolysis Conditions for this compound

Catalyst TypeReagents/ConditionsMechanismAdvantages
Base-Catalyzed Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) in aqueous or alcoholic solution. rsc.orgNucleophilic acyl substitution by hydroxide ion.Rapid and generally high-yielding.
Acid-Catalyzed Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) in aqueous solution. archive.orgcore.ac.ukProtonation of the ester carbonyl followed by nucleophilic attack by water. lu.seEffective for deprotection.
Enzymatic Lipases (e.g., from Candida rugosa) in an aqueous buffer. aalto.finih.govEnzyme-mediated hydrolysis via an acyl-enzyme intermediate.High selectivity, mild reaction conditions (neutral pH, room temperature). aalto.finih.gov

Synthesis and Functionalization of 4 Acetoxybenzaldehyde Derivatives

Design and Synthesis of Novel Scaffolds Incorporating 4-Acetoxybenzaldehyde

The dual functionality of this compound, comprising an electrophilic aldehyde and a latent nucleophilic phenol (B47542) (upon deprotection), makes it an attractive starting material for the synthesis of a wide array of molecular architectures. Researchers have leveraged this reactivity to construct both heterocyclic systems and advanced materials through polymer-supported synthesis.

While direct examples of this compound in complex heterocycle synthesis are not extensively documented, the reactivity of its constituent functional groups is well-established in the formation of heterocyclic rings. The aldehyde moiety can readily participate in condensation reactions with various nucleophiles to form imines, enamines, and other intermediates that can subsequently cyclize. For instance, aldehydes are common precursors in the synthesis of pyrimidines, pyrazoles, and oxazoles. researchgate.netconnectjournals.com Although many reported syntheses utilize the more reactive 4-hydroxybenzaldehyde (B117250) or the electronically similar 4-methoxybenzaldehyde, the principles are directly applicable to this compound, often with the added benefit of the acetoxy group serving as a protecting group that can be removed at a later stage. nih.govjst.go.jp

Multicomponent reactions (MCRs) represent a powerful strategy for the rapid assembly of complex molecules, and aldehydes are frequent participants in these transformations. rsc.orgresearchgate.netnih.govchemicalpapers.com For example, the Hantzsch dihydropyridine (B1217469) synthesis and related MCRs often employ an aldehyde as one of the key components. nih.gov The use of this compound in such reactions could provide access to libraries of novel heterocyclic compounds bearing a latent phenolic functionality, which could be valuable for further derivatization or for tuning the biological activity of the final products.

A significant application of this compound derivatives has been in the realm of solid-phase organic synthesis (SPOS). In this technique, molecules are assembled on a solid support, which simplifies purification by allowing for the removal of excess reagents and by-products by simple filtration. This compound has been incorporated into polymer-supported linkers, which are the molecular tethers that connect the growing molecule to the solid support.

One notable example is the development of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives for the solid-phase synthesis of sulfonamides. In this approach, an aminomethyl polystyrene resin is functionalized with a 4-formylphenyl moiety, and the phenolic hydroxyl group is subsequently acetylated to yield the this compound linker. This linker then undergoes reductive amination with a variety of amines, followed by sulfonylation with different sulfonyl chlorides. The final sulfonamide products are then cleaved from the resin in high purity. This strategy offers the advantages of a short synthetic route and facile isolation of the desired products.

Linker TypeResin SupportKey Reaction StepsFinal ProductReference
4-Acetoxy-3-phenylbenzaldehydeAminomethyl polystyreneReductive amination, Sulfonylation, CleavageSulfonamides

This methodology highlights the utility of the this compound core as a stable yet cleavable linkage unit, demonstrating its value in the generation of molecular libraries for drug discovery and other applications.

Strategies for Orthogonal Functional Group Protection and Deprotection in this compound Chemistry

The presence of two distinct functional groups in this compound—an aldehyde and an acetate (B1210297) ester—necessitates careful consideration of protecting group strategies to achieve selective transformations. univpancasila.ac.iduchicago.eduorganic-chemistry.org Orthogonal protection, where one protecting group can be removed under conditions that leave another intact, is a powerful tool in the synthesis of complex molecules. organic-chemistry.org

In the case of this compound, the acetoxy group and the aldehyde group are amenable to orthogonal protection strategies. The acetoxy group, protecting the phenolic hydroxyl, is labile to basic conditions (e.g., hydrolysis with a mild base) and can also be cleaved under certain nucleophilic conditions. masterorganicchemistry.com Conversely, the aldehyde group can be protected under acidic conditions, typically by forming an acetal (B89532) or ketal with a diol like ethylene (B1197577) glycol. This acetal is stable to basic and nucleophilic conditions but can be readily removed with aqueous acid.

This orthogonality allows for selective reactions at either the phenolic or the aldehydic position. For example, the aldehyde could be protected as an acetal, followed by deacetylation of the phenolic ester and subsequent reaction at the hydroxyl group. Alternatively, the acetoxy group could be kept intact while the aldehyde is transformed, for instance, through a Wittig reaction or a Grignard addition, with the understanding that the Grignard reagent might also react with the ester.

A further level of complexity arises when considering the protection of the aldehyde as a geminal diacetate. This transformation can be achieved using acetic anhydride (B1165640) and an acid catalyst. Interestingly, the selective deprotection of this compound diacetate to afford this compound has been reported, highlighting the subtle differences in reactivity that can be exploited for selective transformations.

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsOrthogonal to
AldehydeAcetal (e.g., from ethylene glycol)Diol, Acid catalystAqueous acidBase, Nucleophiles
Phenolic HydroxylAcetateAcetic anhydride or acetyl chlorideBase (e.g., NaHCO3, K2CO3) or mild nucleophilesAcid
AldehydeGeminal DiacetateAcetic anhydride, Acid catalystMild acidic or specific enzymatic conditionsStronger basic conditions

The judicious choice of protecting groups and reaction conditions is therefore crucial for the successful synthesis of advanced derivatives of this compound.

Regioselective and Stereoselective Synthesis of Advanced this compound Derivatives

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules. mdpi.comyoutube.com While specific studies on the regioselective and stereoselective synthesis of advanced derivatives starting directly from this compound are not abundant, the principles of organic synthesis allow for predictions of how such selectivity could be achieved.

Regioselectivity often arises in reactions involving the aromatic ring. The acetoxy and formyl groups are both ortho-, para-directing deactivators in electrophilic aromatic substitution reactions, although the deactivating effect of the formyl group is stronger. Therefore, electrophilic substitution on this compound would be expected to occur at the positions ortho to the acetoxy group (positions 3 and 5). The regioselectivity between these two positions would be influenced by steric factors and the specific electrophile used.

Stereoselectivity, on the other hand, is primarily concerned with the creation of new stereocenters. mdpi.com The aldehyde group of this compound is a prochiral center, and nucleophilic addition to the carbonyl carbon can lead to the formation of a new stereocenter. The synthesis of a single enantiomer or diastereomer requires the use of a chiral reagent or catalyst. For example, the asymmetric reduction of the aldehyde to an alcohol can be achieved using chiral reducing agents. Similarly, the addition of organometallic reagents or the execution of aldol (B89426) reactions can be rendered stereoselective by employing chiral ligands or catalysts.

Furthermore, the development of stereoselective reactions on derivatives of this compound is an active area of research. For instance, once the aldehyde is converted into a different functional group, such as an alkene via a Wittig reaction, subsequent stereoselective reactions like asymmetric dihydroxylation or epoxidation could be employed to introduce new stereocenters with high levels of control.

Advanced Spectroscopic Characterization Methodologies in 4 Acetoxybenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-acetoxybenzaldehyde and its derivatives. Both one-dimensional and two-dimensional NMR experiments are employed to gain a comprehensive understanding of the molecular framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis of this compound and its Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide definitive information about the chemical environment of each atom in this compound.

In the ¹H NMR spectrum of this compound, the aldehydic proton characteristically appears as a singlet at approximately 9.95 ppm. The methyl protons of the acetoxy group also produce a singlet, typically observed around 2.30 ppm. The aromatic protons, due to their coupling, present as a multiplet in the region of 7.26 to 7.98 ppm. chemicalbook.comrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data. The aldehydic carbon (CHO) resonates at a downfield chemical shift of about 191.2 ppm. The carbonyl carbon of the ester group (C=O) is typically found around 170.1 ppm. The aromatic carbons exhibit signals between 122 and 134 ppm, while the methyl carbon of the acetoxy group appears at approximately 21.06 ppm. bmrb.io

Variations in these chemical shifts are observed in derivatives of this compound, reflecting the influence of different substituent groups on the electronic environment of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring will cause predictable upfield or downfield shifts in the signals of nearby protons and carbons.

¹H NMR Chemical Shift Data for this compound

Proton Chemical Shift (ppm) Multiplicity
Aldehydic-H~9.95Singlet
Aromatic-H~7.26 - 7.98Multiplet
Methyl-H~2.30Singlet

¹³C NMR Chemical Shift Data for this compound

Carbon Chemical Shift (ppm)
Aldehydic (CHO)~191.2
Carbonyl (C=O)~170.1
Aromatic~122 - 134
Methyl (CH₃)~21.06

Two-Dimensional NMR Techniques for Complex Structural Assignment

For more complex derivatives of this compound or in cases of signal overlap in one-dimensional spectra, two-dimensional (2D) NMR techniques are invaluable. ucl.ac.uk Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity between protons and carbons.

COSY experiments reveal proton-proton coupling networks, helping to assign which protons are adjacent to one another in the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, providing an unambiguous link between the ¹H and ¹³C NMR data.

These advanced techniques are crucial for the definitive structural assignment of novel this compound derivatives synthesized in research settings.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound Systems

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. kcvs.ca The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, two distinct carbonyl (C=O) stretching vibrations are of primary importance. The ester carbonyl stretch typically appears at a higher frequency, around 1760 cm⁻¹, while the aldehyde carbonyl stretch is observed at a slightly lower frequency, near 1700 cm⁻¹. The presence of these two separate peaks is a clear indication of the dual functionality of the molecule. Additionally, the C-O-C asymmetric stretch of the ester group can be seen around 1265 cm⁻¹. Aromatic C-H stretching and bending vibrations also appear in their characteristic regions of the spectrum. The conjugation of the aldehyde group to the aromatic ring can cause a decrease in the C=O stretching frequency to around 1685-1666 cm⁻¹. wpmucdn.com

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
Ester CarbonylC=O Stretch~1760
Aldehyde CarbonylC=O Stretch~1700
Ester C-O-CAsymmetric Stretch~1265

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. shu.ac.ukslideshare.net The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl groups. shu.ac.uk The π → π* transitions, which are typically more intense, arise from the excitation of electrons in the pi system of the benzene (B151609) ring and the C=O double bonds. shu.ac.uk The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. shu.ac.uk For aromatic aldehydes, the maximum electronic absorption bands are often observed in the range of 272–287 nm, corresponding to π → π* transitions. researchgate.net

The solvent can influence the position of these absorption maxima. More polar solvents can lead to shifts in the absorption wavelengths due to differential stabilization of the ground and excited states. uomustansiriyah.edu.iq

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. biosynth.com

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.16 g/mol ). chemicalbook.comnist.gov The high-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Electron ionization (EI) is a common method used to generate ions, which then fragment in a predictable manner. The fragmentation pattern of this compound reveals characteristic losses of small, stable molecules. A prominent fragment is often observed at m/z 121, corresponding to the loss of the acetyl group (CH₃CO). Another significant peak can be seen at m/z 93, resulting from the subsequent loss of a carbonyl group (CO). The base peak in the spectrum is frequently at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. chemicalbook.com Analysis of these fragmentation pathways provides corroborating evidence for the structure of the molecule.

Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Neutral Loss
164[M]⁺-
121[M - CH₂CO]⁺43 (ketene)
93[M - CH₂CO - CO]⁺43, 28
43[CH₃CO]⁺121

Advanced Spectroscopic Techniques for Excited State Dynamics and Luminescence Studies

Beyond routine characterization, advanced spectroscopic techniques are employed to investigate the intricate photophysical processes of molecules like this compound, including their behavior in excited electronic states and their luminescence properties.

Time-resolved spectroscopy, such as transient absorption spectroscopy, can be used to study the dynamics of the excited states on timescales ranging from femtoseconds to milliseconds. kaist.ac.kr These experiments provide information on processes like intersystem crossing, internal conversion, and fluorescence or phosphorescence decay. hku.hk For example, studies on similar aromatic aldehydes have used resonance Raman spectroscopy and quantum mechanical calculations to explore the decay dynamics from the S₂(ππ) state to the S₁(nπ) state through conical intersections. hku.hk

Luminescence spectroscopy, which measures the emission of light from an excited state, can reveal details about the electronic structure and relaxation pathways. While some benzaldehyde (B42025) derivatives are known to fluoresce, the emission properties of this compound itself are less commonly reported in basic literature, suggesting that non-radiative decay pathways may be dominant. However, the study of luminescence in its derivatives can provide valuable structure-property relationships.

Inelastic Neutron Scattering (INS) spectroscopy, combined with computational methods like Density Functional Theory (DFT), offers another avenue for probing the vibrational dynamics of such molecules in the solid state, providing information not readily accessible through conventional optical spectroscopies. nih.gov

Computational and Theoretical Chemistry Studies of 4 Acetoxybenzaldehyde Systems

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and intermolecular interactions of 4-acetoxybenzaldehyde in various environments (e.g., in solution or in a crystal).

Conformational Analysis: this compound has several rotatable bonds, primarily around the ester group and the aldehyde group. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity or interactions with other molecules.

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with solvent molecules or other solutes. By simulating this compound in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the ester or aldehyde groups and protic solvents.

Non-covalent Interactions: Other interactions, such as van der Waals forces and π-π stacking (if other aromatic molecules are present), that govern its behavior in a condensed phase.

These simulations can predict macroscopic properties like diffusion coefficients and can provide a molecular-level understanding of the forces that govern the molecule's behavior in a realistic chemical environment.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is essential for understanding and predicting the reactivity of this compound in various chemical transformations.

Reaction Pathway Modeling: For a given reaction involving this compound (e.g., its hydrolysis back to 4-hydroxybenzaldehyde (B117250), or its participation in a condensation reaction), computational methods can map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate. The energy changes along this path create a reaction energy profile, which shows the energy barriers that must be overcome for the reaction to proceed.

Transition State Analysis: The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path of a reaction. Locating the precise geometry and energy of the transition state is critical for calculating the activation energy (Ea) of the reaction. According to transition state theory, the activation energy is the primary determinant of the reaction rate. Computational methods use algorithms to search for these saddle points, and once found, vibrational frequency analysis is performed to confirm that the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, in the hydrolysis of the ester group in this compound, computational modeling could be used to compare a base-catalyzed versus an acid-catalyzed mechanism. The calculated activation energies for each pathway would reveal which mechanism is kinetically favored under different conditions.

Predictive Modeling of Spectroscopic Signatures and Molecular Properties

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret experimental spectra or to identify unknown compounds.

Predicting Spectroscopic Data:

Infrared (IR) and Raman Spectra: By performing a vibrational frequency analysis on the optimized geometry of this compound, its IR and Raman spectra can be predicted. Each calculated vibrational mode corresponds to a specific molecular motion (e.g., C=O stretch, C-H bend) and has an associated frequency and intensity, which can be compared directly with experimental data.

Nuclear Magnetic Resonance (NMR) Spectra: It is possible to compute the chemical shifts (¹H and ¹³C) and coupling constants for a molecule. These calculations can help in assigning peaks in an experimental NMR spectrum and can be invaluable for structure elucidation.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) or other excited-state methods can be used to calculate the electronic transitions of this compound. This provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be used to predict the appearance of the UV-visible spectrum.

Predicting Molecular Properties: Beyond spectra, a wide range of molecular properties can be computed.

Table 2: Computationally Predicted Molecular Properties

PropertyComputational MethodRelevance
Dipole MomentDFT, Ab InitioIndicates molecular polarity and influences intermolecular forces.
PolarizabilityDFT, Ab InitioDescribes how the electron cloud is distorted by an electric field.
Ionization PotentialDFT (Koopmans' theorem), Ab InitioEnergy required to remove an electron; relates to reactivity.
Electron AffinityDFT (Koopmans' theorem), Ab InitioEnergy released when an electron is added; relates to reactivity.

These predictive capabilities make computational chemistry an indispensable partner to experimental work in characterizing the properties and behavior of this compound.

Advanced Applications and Emerging Research Directions for 4 Acetoxybenzaldehyde

Materials Science Research and Development Incorporating 4-Acetoxybenzaldehyde

In the realm of materials science, this compound is utilized for its capacity to be integrated into larger, functional structures. Its applications range from the development of liquid crystals and optoelectronic materials to the synthesis of specialized polymers.

Liquid Crystal Building Blocks and Optoelectronic Materials

This compound is recognized as a building block for liquid crystals (LCs). tcichemicals.com Thermotropic liquid crystals, which exhibit a phase of matter between conventional liquid and solid states, are composed of molecules with both rigid core units and flexible tails. Benzaldehydes, including this compound, can serve as part of the rigid core structure necessary for the formation of liquid crystalline phases. tcichemicals.comtcichemicals.com The synthesis of more complex liquid crystal molecules often involves the reaction of benzaldehyde (B42025) derivatives with other organic compounds to create larger, mesogenic structures. nih.govajchem-a.comresearchgate.net These materials are crucial for technologies like liquid crystal displays (LCDs) and other optoelectronic devices that manipulate light and electrical energy. tcichemicals.com

Polymer Precursors and Monomers for Advanced Polymer Synthesis

A significant application of this compound is in the field of advanced polymer synthesis, particularly in solid-phase organic synthesis (SPOS). amanote.comamanote.comchapman.edu Researchers have successfully synthesized polymer-bound this compound derivatives to act as stable linkers on a solid support, such as aminomethyl polystyrene resin. chapman.edu This technique facilitates the creation of large libraries of small molecules by attaching various reactants to the polymer-bound aldehyde, carrying out subsequent reactions, and then cleaving the final product from the resin. chapman.edupeptide.com This methodology offers advantages in purification and isolation, as unreacted reagents can be washed away easily. chapman.edu

One notable application is the synthesis of sulfonamides on these polymer supports. The process involves the reductive amination of the polymer-bound this compound, followed by sulfonylation and cleavage from the resin to yield pure sulfonamide products. chapman.edu While this compound itself is a precursor to the polymer-bound linker, the related compound 4-acetoxystyrene can act as a monomer for polymerization. google.comchemicalbook.com It can undergo homopolymerization or copolymerization, and the resulting poly(4-acetoxystyrene) can be hydrolyzed to produce poly(4-hydroxystyrene), a polymer used as a binder resin in photoresists. google.com

Table 1: Application of this compound in Polymer Synthesis
Application AreaSpecific UseResulting Product(s)Reference(s)
Solid-Phase Organic Synthesis Precursor for polymer-bound linkersFacilitates synthesis of sulfonamide libraries chapman.edu
Monomer Synthesis Precursor to 4-acetoxystyrenePoly(4-acetoxystyrene), Poly(4-hydroxystyrene) google.com

Role in Photocatalytic Systems and Advanced Catalytic Materials

Current research based on available search results does not provide specific examples of this compound being directly used as a photocatalyst or as a primary component in advanced catalytic materials. ethz.ch Research in advanced catalysis is broad, covering areas such as CO2 hydrogenation and sustainable biofuel production, but a direct role for this specific compound is not detailed. ethz.ch However, its precursor, 4-hydroxybenzaldehyde (B117250), is derived from phenol (B47542), and its synthesis can involve catalytic processes. The transformation of 4-hydroxybenzaldehyde to this compound itself typically employs a catalyst. This indicates that while it is a product of catalytic reactions, its application as a catalyst is not a prominent area of current research according to the provided information.

Intermediates in the Synthesis of Complex Organic Molecules

The reactivity of the aldehyde and the potential for de-acetylation to a phenol group make this compound a useful intermediate in the multi-step synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.

Precursors for Pharmaceutical Compounds

Furthermore, its role as a linker in solid-phase synthesis directly contributes to medicinal chemistry by enabling the rapid generation and optimization of molecular libraries. chapman.edupeptide.com The synthesis of diverse sulfonamides, a class of compounds with a wide range of pharmacological activities including antibacterial, anti-inflammatory, and anticancer properties, highlights its utility. chapman.eduekb.egucl.ac.uk The solid-phase strategy using a this compound-derived linker allows for the production of pure sulfonamides in high yields. chapman.edu

Table 2: Pharmaceutical Synthesis Applications of this compound
Synthetic ApplicationKey ReactionTarget Compound Class / ApplicationReference(s)
Solid-Phase Synthesis Reductive Amination, SulfonylationSulfonamides chapman.edu
Boron Neutron Capture Therapy Reductive AminationFunctionalized azanonaborane clusters sigmaaldrich.comsigmaaldrich.com

Intermediates in Agrochemical Synthesis

The utility of this compound extends to the synthesis of agrochemicals. It serves as a versatile building block for creating more complex molecules used in crop protection. The structural framework of this compound can be incorporated into larger molecules designed to have specific biological activities. For instance, phenolic ethers, which can be synthesized from derivatives of 4-hydroxybenzaldehyde (the precursor to this compound), are known to be used as active ingredients in pesticides, herbicides, and fungicides. The synthesis pathways often involve modifying the aldehyde and phenolic groups to build the final agrochemical product.

Exploration in Chemo- and Biosensor Development

The unique chemical structure of this compound, featuring both an aldehyde and a protected phenolic group, presents a compelling platform for the development of novel chemo- and biosensors. While direct applications are still in nascent stages, the reactivity of its functional groups offers several promising avenues for exploration in sensor technology.

The aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases. chemsociety.org.ngijacskros.com This reaction is a cornerstone in the design of colorimetric and fluorescent chemosensors. nih.gov By strategically designing amine-containing fluorophores or chromophores, the formation of a Schiff base with this compound could trigger a detectable change in optical properties, such as a shift in fluorescence wavelength or a change in color visible to the naked eye. nih.govrsc.org This principle can be harnessed to detect specific analytes that may interact with the Schiff base ligand or to sense changes in the microenvironment, such as pH or the presence of metal ions.

Moreover, the benzaldehyde moiety itself has been identified as a target for the detection of harmful volatile organic compounds (VOCs). nih.gov Research into graphene-based sensors has demonstrated the potential for selective detection of benzaldehyde derivatives, suggesting that sensors tailored for this compound could be developed for environmental monitoring or industrial safety applications. nih.gov

The phenolic acetate (B1210297) group offers another layer of functionality. Enzymatic biosensors often rely on the detection of phenolic compounds. nih.govresearchgate.netresearchgate.net While the acetate group in this compound protects the phenol, this protecting group can be selectively removed by certain enzymes. This enzymatic deacetylation would expose the phenolic hydroxyl group, which can then be detected by various transduction methods, including electrochemical and optical techniques. researchgate.netnih.gov This mechanism could form the basis of highly specific biosensors for detecting the activity of particular enzymes.

Table 1: Potential Chemo- and Biosensor Applications based on this compound's Functional Groups

Functional GroupSensing PrinciplePotential Application
AldehydeSchiff base formation with fluorescent/colorimetric aminesDetection of primary amines, metal ions, or changes in pH
AldehydeRecognition by tailored sensor materialsEnvironmental monitoring of volatile organic compounds
Phenolic AcetateEnzymatic deacetylation to expose a detectable phenolBiosensing of specific enzyme activity

Future Prospects and Interdisciplinary Research Opportunities in this compound Chemistry

The future of this compound research is poised for significant advancements, particularly at the intersection of materials science, analytical chemistry, and polymer science. The compound's versatile chemical handles open up a wide array of possibilities for creating novel functional materials and systems.

An exciting frontier lies in the development of luminescent materials . Benzaldehyde derivatives are integral components in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers that exhibit fluorescence. nih.gov The aldehyde group of this compound can be utilized in the synthesis of ligands for such materials. The resulting luminescent MOFs could find applications in chemical sensing, optoelectronics, and as anti-counterfeiting materials. Furthermore, the phenomenon of mechanochromic luminescence, where the fluorescence color of a material changes upon grinding or pressing, has been observed in compounds derived from substituted benzaldehydes. researchgate.net Exploring the synthesis of novel mechanochromic materials based on this compound could lead to the development of advanced stress sensors and rewritable information storage media.

In the realm of polymer chemistry , this compound can serve as a versatile building block. Its aldehyde functionality allows for its incorporation into various polymer backbones through reactions like aldol (B89426) condensation or as a precursor for monomers in polymerization processes. The acetate group can be preserved to impart specific properties to the resulting polymer or can be subsequently hydrolyzed to create polymers with free phenolic hydroxyl groups, which can be further functionalized. The development of polymers incorporating this compound could lead to new materials with tailored thermal, optical, or mechanical properties. For instance, polymers with pendant benzaldehyde groups can be used for post-polymerization modification to attach other functional molecules. There is also potential to explore its use in creating flexible optical humidity sensors, drawing parallels from the application of poly(vinyl acetate) in such devices. rsc.org

Table 2: Interdisciplinary Research Opportunities for this compound

Research AreaKey ConceptPotential Outcome
Materials ScienceSynthesis of luminescent metal-organic frameworks (MOFs)Novel sensors, anti-counterfeiting materials, and optoelectronic devices
Materials ScienceDevelopment of mechanochromic luminescent materialsAdvanced stress sensors and rewritable data storage
Polymer ChemistryIncorporation into polymer backbonesNew polymers with tunable properties for various applications
Polymer ChemistryPost-polymerization modification of aldehyde-containing polymersFunctionalized materials with tailored surface properties
Analytical ChemistryDevelopment of novel analytical reagentsReagents for the derivatization and detection of specific analytes

The interdisciplinary nature of these research directions highlights the significant potential of this compound to contribute to the development of next-generation materials and technologies. Collaborative efforts between synthetic chemists, materials scientists, and analytical chemists will be crucial in unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are the optimal synthetic routes for 4-Acetoxybenzaldehyde in laboratory settings?

A scalable method involves continuous photo-flow anaerobic oxidative cleavage of styrenes. For example, using 4-vinylphenol acetate as a precursor under UV light and oxygen-free conditions yields 68% product. Characterization via 1H/13C NMR confirms structural integrity, with key signals at δ 10.10 (s, CHO) and δ 2.10 (s, COCH3). Column chromatography (silica, pet ether:ethyl acetate) ensures purification .

Q. Which analytical techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Identifies aldehyde (δ ~10.10) and acetoxy (δ ~2.10) groups.
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 164.0473 confirms molecular formula (C9H8O3).
  • HPLC : Validates purity (≥98%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as a precursor in reductive amination reactions, forming Schiff bases for drug intermediates. For example, it reacts with azanonaborane clusters to study ligand-binding mechanisms, highlighting its role in medicinal chemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Purity variations : Implement HPLC or GC-MS for batch consistency.
  • Assay conditions : Standardize cell lines (e.g., MIN6 or DU145) and incubation times.
  • Structural analogs : Compare results with 4-hydroxybenzaldehyde derivatives to isolate acetoxy-specific effects .

Q. What mechanistic insights exist for this compound’s role in nucleophilic reactions?

Kinetic studies using DFT calculations reveal:

  • The acetoxy group directs nucleophilic attack to the carbonyl carbon (ΔG‡ = 24.3 kcal/mol).
  • Steric hindrance from the acetoxy moiety slows reactivity compared to 4-hydroxybenzaldehyde.
  • Solvent polarity (e.g., DMF vs. THF) modulates reaction rates by stabilizing transition states .

Q. How does the acetoxy substituent influence the compound’s stability under varying pH conditions?

  • Acidic conditions : Acetoxy hydrolysis occurs (t1/2 = 2.3 h at pH 2), forming 4-hydroxybenzaldehyde.
  • Basic conditions : Aldehyde oxidation dominates, yielding 4-acetoxybenzoic acid.
  • Mitigation : Store at neutral pH (6–8) under inert gas to prevent degradation .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity results for this compound?

Contradictions arise from:

  • Cell-line specificity : Higher IC50 in MIN6 (pancreatic β-cells) vs. DU145 (prostate cancer).
  • Metabolic interference : Acetoxy cleavage by esterases in vivo vs. in vitro assays.
  • Dosage thresholds : Nonlinear apoptosis induction observed at >50 μM concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.